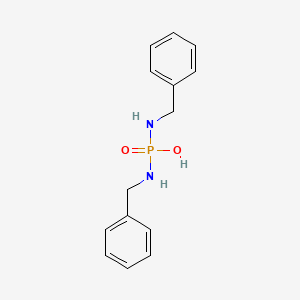
N,N'-Dibenzyl-phosphorodiamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dibenzyl-phosphorodiamidic acid is an organic compound with the molecular formula C14H17N2O2P. It is known for its role as an intermediate in various chemical reactions and its applications in scientific research. The compound is characterized by the presence of two benzyl groups attached to a phosphorodiamidic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dibenzyl-phosphorodiamidic acid can be synthesized through the reaction of benzylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N,N’-Dibenzyl-phosphorodiamidic acid involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dibenzyl-phosphorodiamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphorodiamidic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Dibenzyl-phosphorodiamidic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-Dibenzyl-phosphorodiamidic acid exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to other molecules, thereby modifying their chemical properties and biological activities. This mechanism is crucial in various biochemical pathways and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl diisopropylphosphoramidite: Similar in structure but with isopropyl groups instead of benzyl groups.
Diamidophosphate: A simpler phosphorodiamidate ion with a similar core structure but different substituents.
Uniqueness
N,N’-Dibenzyl-phosphorodiamidic acid is unique due to its specific combination of benzyl groups and phosphorodiamidic acid core, which imparts distinct chemical reactivity and applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Properties
Molecular Formula |
C14H17N2O2P |
|---|---|
Molecular Weight |
276.27 g/mol |
IUPAC Name |
bis(benzylamino)phosphinic acid |
InChI |
InChI=1S/C14H17N2O2P/c17-19(18,15-11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,15,16,17,18) |
InChI Key |
BOUKNGOVENPEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNP(=O)(NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















